molecular formula C19H24N2O3 B8682571 N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-morpholinoacetamide CAS No. 138112-85-3

N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-morpholinoacetamide

Cat. No. B8682571
M. Wt: 328.4 g/mol
InChI Key: QZGWVMXBJDYKDJ-UHFFFAOYSA-N
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Patent
US05318994

Procedure details

0.01 mol of morpholine is dissolved under magnetic agitation in 50 ml of acetone, and 0.012 mol of triethylamine and 0.01 mol of N-[2-(7-methoxynaphth-1-yl) ethyl]-2-bromoacetamide are added. The mixture is refluxed for 1 hour under magnetic agitation. The precipitate formed is spun down and the filtrate is evaporated. The residue is taken up in alkaline water, and the precipitate - is spun down, washed, dried and recrystallized in a toluene/cyclohexane mixture.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][CH:22]=[C:23]2[CH2:26][CH2:27][NH:28][C:29](=[O:32])[CH2:30]Br)=[CH:18][CH:17]=1>CC(C)=O>[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][CH:22]=[C:23]2[CH2:26][CH2:27][NH:28][C:29](=[O:32])[CH2:30][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.012 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CBr)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour under magnetic agitation
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized in a toluene/cyclohexane mixture

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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